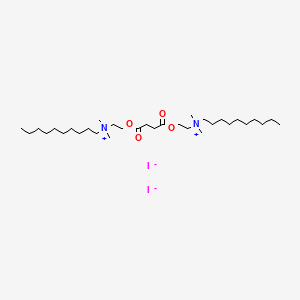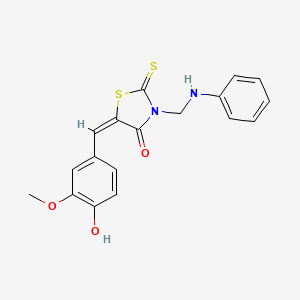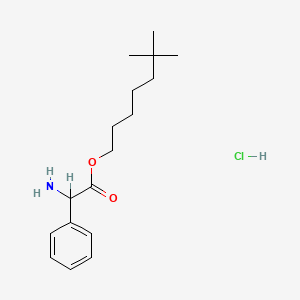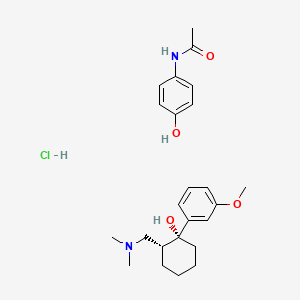
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide typically involves multiple steps, starting from basic ergoline structures. The process may include:
Alkylation: Introduction of the dimethylamino group via alkylation reactions.
Amidation: Formation of the carbamoyl group through amidation reactions.
Allylation: Addition of the propenyl group using allylation techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques such as crystallization or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Binding to specific receptors in the body, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ergoline: The parent compound of the ergoline family.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.
Ergotamine: Another ergoline derivative used in the treatment of migraines.
Uniqueness
N-(3-(Dimethylamino)propyl)-N-((methylamino)carbonyl)-6-(2-propenyl)ergoline-8beta-carboxamide is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other ergoline derivatives.
Propiedades
Número CAS |
126554-48-1 |
|---|---|
Fórmula molecular |
C25H35N5O2 |
Peso molecular |
437.6 g/mol |
Nombre IUPAC |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(methylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N5O2/c1-5-10-29-16-18(24(31)30(25(32)26-2)12-7-11-28(3)4)13-20-19-8-6-9-21-23(19)17(15-27-21)14-22(20)29/h5-6,8-9,15,18,20,22,27H,1,7,10-14,16H2,2-4H3,(H,26,32)/t18-,20?,22-/m1/s1 |
Clave InChI |
RQLIEIIKNXPZPE-HCNFZCTASA-N |
SMILES isomérico |
CNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
SMILES canónico |
CNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


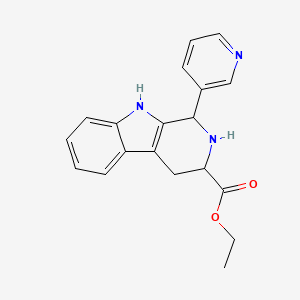

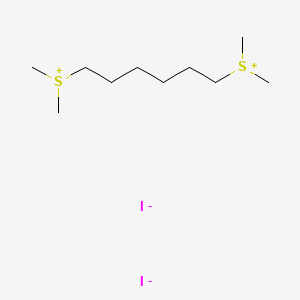
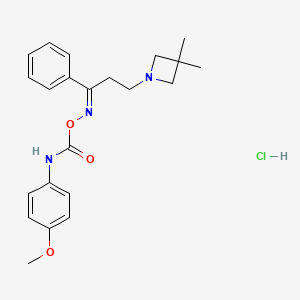
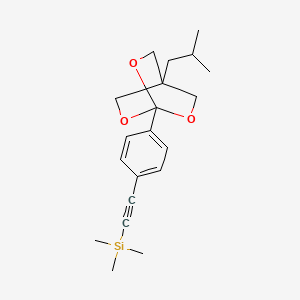
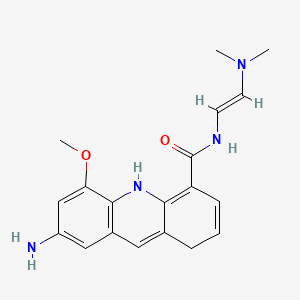


![1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(2-methylpropoxy)phenyl]thiourea](/img/structure/B15190416.png)

